BenchChemオンラインストアへようこそ!

5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine

Fragment-based drug design Physicochemical profiling Permeability optimization

5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine is a polysubstituted pyridin-2-amine derivative featuring a bromine atom at the 5-position, a methyl group at the 3-position, and an N-((4-methylmorpholin-2-yl)methyl) side chain. With a molecular formula of C₁₂H₁₈BrN₃O and a standard purity specification of 98% (HPLC) , this compound provides a structurally defined heterocyclic scaffold that supports multiple diversification vectors through the aryl bromide and secondary amine functionalities.

Molecular Formula C12H18BrN3O
Molecular Weight 300.19 g/mol
Cat. No. B14911694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine
Molecular FormulaC12H18BrN3O
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1NCC2CN(CCO2)C)Br
InChIInChI=1S/C12H18BrN3O/c1-9-5-10(13)6-14-12(9)15-7-11-8-16(2)3-4-17-11/h5-6,11H,3-4,7-8H2,1-2H3,(H,14,15)
InChIKeyUXPCTOJNGCSHRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine – Structural Identity and Physicochemical Profile for Research Procurement


5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine is a polysubstituted pyridin-2-amine derivative featuring a bromine atom at the 5-position, a methyl group at the 3-position, and an N-((4-methylmorpholin-2-yl)methyl) side chain. With a molecular formula of C₁₂H₁₈BrN₃O and a standard purity specification of 98% (HPLC) , this compound provides a structurally defined heterocyclic scaffold that supports multiple diversification vectors through the aryl bromide and secondary amine functionalities. Its computed physicochemical profile, including a topological polar surface area of approximately 62.4 Ų and a calculated logP around 1.4, positions it within favorable drug-like property space for fragment elaboration or late-stage functionalization [1].

Why Close Analogs of 5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine Are Not Interchangeable


Within the family of 5-bromo-3-methylpyridine derivatives, seemingly minor structural variations produce substantial shifts in hydrogen-bonding capacity, conformational flexibility, and synthetic accessibility that directly affect downstream utility. The target compound incorporates a secondary amine linker (NH) between the pyridine core and the 4-methylmorpholine moiety, introducing a hydrogen-bond donor absent in directly N-linked morpholine analogs such as 4-(5-bromo-3-methylpyridin-2-yl)morpholine (CID 16748392) [2]. This additional donor, together with the tertiary amine of the morpholine ring and the oxygen atom, elevates the total hydrogen-bond acceptor count and polar surface area relative to the direct-attachment comparator, resulting in measurably different solubility and permeability characteristics that cannot be replicated by simple morpholino-pyridines [1]. Furthermore, the 4-methyl substitution on the morpholine ring modifies both the basicity of the tertiary nitrogen and the steric environment around the amine linker, parameters known to influence target engagement in kinase and GPCR programs that utilize the morpholin-2-ylmethylamino pharmacophore [3]. Uninformed substitution risks loss of the precise spatial and electronic arrangement required for successful fragment elaboration or structure-activity relationship studies.

Quantitative Differentiation Evidence for 5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine Versus the Closest Analog 4-(5-Bromo-3-methylpyridin-2-yl)morpholine


Hydrogen-Bond Donor Count: Target vs. Direct-Attachment Morpholino Analog

The target compound possesses one hydrogen-bond donor (the secondary amine NH linking the pyridine and morpholine), whereas 4-(5-bromo-3-methylpyridin-2-yl)morpholine (CID 16748392) carries zero hydrogen-bond donors [1][2]. This single-donor difference alters predicted solubility and passive membrane permeability, which are critical filtering criteria in fragment library design.

Fragment-based drug design Physicochemical profiling Permeability optimization

Topological Polar Surface Area (TPSA): Target vs. Direct-Attachment Morpholino Analog

The target compound exhibits a computed topological polar surface area (TPSA) of 62.38 Ų, more than double the 25.4 Ų calculated for 4-(5-bromo-3-methylpyridin-2-yl)morpholine [1][2]. This TPSA increase arises from the additional secondary amine and the altered connectivity pattern. A TPSA below 60–70 Ų is generally considered favorable for blood-brain barrier penetration, whereas exceedingly low TPSA (below 30 Ų) may increase promiscuous binding risk.

Cell permeability Oral bioavailability potential CNS drug design

Lipophilicity (clogP): Target vs. Direct-Attachment Morpholino Analog

The calculated logP of the target compound is approximately 1.44 [1], compared to an XLogP3-AA of 2.0 for 4-(5-bromo-3-methylpyridin-2-yl)morpholine [2]. The approximately 0.56 log unit reduction in lipophilicity is consistent with the introduction of the polar secondary amine linker. In lead optimization campaigns, a logP shift of ~0.5 units can meaningfully alter solubility, microsomal stability, and plasma protein binding.

Lipophilic efficiency (LipE) Solubility prediction Metabolic stability

Synthetic Handles: Bromine and Amine Differentiation for Sequential Derivatization

The target compound contains two orthogonal reactive centers: (i) a bromine atom at the pyridine 5-position suitable for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira), and (ii) a secondary amine (NH) that can undergo alkylation, acylation, or sulfonylation independently of the morpholine tertiary amine . In contrast, 4-(5-bromo-3-methylpyridin-2-yl)morpholine lacks this secondary amine handle; its only reactive site is the aryl bromide. The dual reactivity of the target compound enables sequential, chemoselective elaboration with at least two distinct diversification steps—a capability not available in the comparator.

Cross-coupling chemistry Parallel library synthesis Late-stage functionalization

Recommended Application Domains for 5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring a Balanced Polar/Lipophilic Profile

With a clogP of 1.44 and TPSA of 62.4 Ų [1], this compound occupies a favorable region of fragment-like chemical space suitable for screening against targets where excessive lipophilicity drives promiscuous binding or poor solubility. The single hydrogen-bond donor [1] supports solubility without compromising permeability, making it a preferred starting point over more lipophilic direct-morpholino analogs (XLogP3 2.0; TPSA 25.4 Ų) [2].

Sequential Diversification for Kinase or GPCR Targeted Libraries

The orthogonal aryl bromide and secondary amine reactivity enables chemists to first elaborate the pyridine core via palladium-catalyzed cross-coupling, then independently modify the morpholin-2-ylmethylamine side chain. The 4-methylmorpholin-2-ylmethylamino pharmacophore is structurally homologous to the key recognition element in the clinical CHK1 inhibitor CCT245737 [3], suggesting potential utility in kinase inhibitor fragment libraries.

Proof-of-Concept Studies Requiring High-Purity Building Blocks for Reproducible SAR

With a standard purity specification of 98% , this building block meets the quality threshold for structure-activity relationship (SAR) studies where residual impurities—particularly de-brominated or oxidized byproducts—can confound biological readouts. The defined physicochemical signature (clogP, TPSA, HBD) [1] allows researchers to anticipate logD and solubility trends before committing to synthesis.

CNS-Penetrant Compound Optimization

The TPSA of 62.4 Ų [1] places the compound near the optimal range for CNS penetration (commonly considered <60–70 Ų for passive diffusion across the blood-brain barrier). In contrast, the comparator analog with TPSA of 25.4 Ų may exhibit elevated non-specific binding. For neuroscience programs targeting CNS enzymes or receptors, the target compound's polarity profile may reduce attrition due to off-target pharmacology.

Quote Request

Request a Quote for 5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.